2-Iodo-5-methyl-4-nitroaniline
Description
2-Iodo-5-methyl-4-nitroaniline is a halogenated nitroaniline derivative characterized by the presence of an iodine atom at position 2, a methyl group at position 5, and a nitro group at position 4 on the aniline ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its unique substitution pattern enhances electrophilic reactivity, making it valuable for cross-coupling reactions and as a precursor to complex aromatic systems.
Properties
Molecular Formula |
C7H7IN2O2 |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
2-iodo-5-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
YAFFDIPKUDJECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key structural analogs of 2-Iodo-5-methyl-4-nitroaniline, focusing on substituent positions, molecular formulas, and physical properties:
Key Observations:
- Substituent Effects : The position of iodine, nitro, and methyl groups significantly alters reactivity and applications. For example, 2-Iodo-4-nitroaniline lacks a methyl group, reducing steric hindrance compared to the target compound .
- Molecular Weight : Halogen substitution increases molecular weight, as seen in 2,6-Diiodo-4-nitroaniline (395.92 g/mol) .
- Functional Diversity : Chloro-iodo analogs (e.g., 4-Chloro-2-iodo-5-methylaniline) highlight the role of halogen diversity in tuning electronic properties for drug synthesis .
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